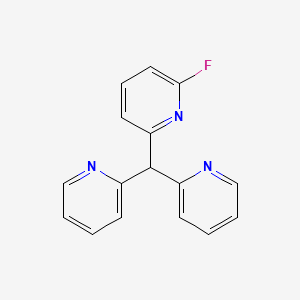![molecular formula C22H26F4O2 B14204031 1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) CAS No. 922718-45-4](/img/structure/B14204031.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) is a chemical compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two 2,4-difluorobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) typically involves the reaction of decane-1,10-diol with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ether linkages can be oxidized to form carbonyl compounds using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The benzene rings can be hydrogenated to form cyclohexane derivatives using catalysts like palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific context of its use, such as binding to proteins or nucleic acids to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,1-phenylene): Similar structure but lacks fluorine atoms, resulting in different reactivity and applications.
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene): Similar but with different fluorine substitution pattern, affecting its chemical properties.
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which influences its reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
922718-45-4 |
|---|---|
Molekularformel |
C22H26F4O2 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
1-[10-(2,4-difluorophenoxy)decoxy]-2,4-difluorobenzene |
InChI |
InChI=1S/C22H26F4O2/c23-17-9-11-21(19(25)15-17)27-13-7-5-3-1-2-4-6-8-14-28-22-12-10-18(24)16-20(22)26/h9-12,15-16H,1-8,13-14H2 |
InChI-Schlüssel |
WECQCBAWRJSGJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)OCCCCCCCCCCOC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)

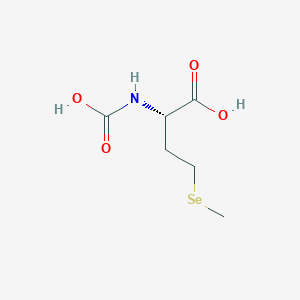
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

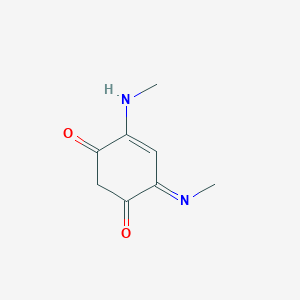
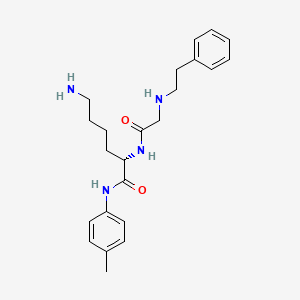
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
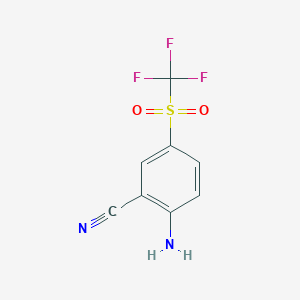
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

